An In-depth Technical Guide to 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole, a versatile heterocyclic organic compound, has emerged as a significant building block in the realms of materials science and medicinal chemistry. Its unique molecular architecture, which combines the photophysically active carbazole moiety with the synthetically adaptable boronic acid pinacol ester, offers a powerful platform for the development of novel functional materials and potential therapeutic agents. This guide provides a comprehensive overview of the physical properties, synthesis, characterization, and key applications of this compound, with a focus on providing practical insights for researchers in the field.
The carbazole core, a rigid and electron-rich aromatic system, is known for its excellent charge-transporting properties and high triplet energy, making it a favored component in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of a boronic acid pinacol ester at the 2-position of the carbazole scaffold opens up a vast chemical space for further functionalization through Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. This allows for the precise tuning of the molecule's electronic and photophysical properties, a critical aspect in the design of advanced organic electronic materials. Furthermore, the carbazole nucleus is a recognized pharmacophore, and its derivatives have shown a wide range of biological activities, suggesting the potential of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole as a scaffold in drug discovery programs.
Physicochemical Properties
A thorough understanding of the physical properties of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is fundamental for its effective use in research and development. The key physicochemical data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₂₀BNO₂ | [1][2] |
| Molecular Weight | 293.17 g/mol | [2] |
| Appearance | Off-white to white solid | [2] |
| Melting Point | 195 - 200 °C | [2] |
| CAS Number | 1242412-60-7, 871125-67-6 | [1] |
| Purity | ≥ 99% (HPLC) | [2] |
Solubility: While quantitative solubility data is not extensively published, empirical evidence from synthetic procedures indicates that 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is soluble in common organic solvents such as N,N-dimethylformamide (DMF), chloroform (CHCl₃), and ethyl acetate (EtOAc).[3] Its solubility in non-polar solvents like hexanes is likely limited.
Stability and Storage: Boronic acid pinacol esters are known for their relatively good stability compared to their corresponding free boronic acids. For optimal shelf life, 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole should be stored in a cool, dry place, away from moisture and light. Commercial suppliers recommend storage at room temperature or under refrigeration (2-8°C) in a tightly sealed container.
Synthesis and Purification
The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is most commonly achieved through a palladium-catalyzed cross-coupling reaction, specifically the Miyaura borylation. This method offers high yields and good functional group tolerance.
Experimental Protocol: Miyaura Borylation of 2-Bromo-9H-carbazole
This protocol describes a reliable method for the synthesis of the title compound.
Materials:
-
2-Bromo-9H-carbazole
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Bis(pinacolato)diboron (B₂pin₂)
-
Potassium acetate (KOAc)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
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10% Lithium chloride (LiCl) aqueous solution
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Saturated sodium chloride (NaCl) aqueous solution (brine)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
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Hexanes
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Dichloromethane (DCM)
Procedure:
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To a dry reaction vessel equipped with a magnetic stir bar, add 2-bromo-9H-carbazole (1.0 eq), bis(pinacolato)diboron (1.5 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.
-
Add anhydrous DMF to the reaction vessel via syringe.
-
Heat the reaction mixture to 85 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with 10% aqueous LiCl solution (2x) and brine (1x).
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Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 0-50%), to afford 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole as a solid.
A schematic of the synthesis workflow is provided below.
Analytical Characterization
The identity and purity of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole are typically confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum provides characteristic signals for the carbazole and pinacol protons. The aromatic protons of the carbazole ring will appear in the downfield region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns being diagnostic of the 2-substitution pattern. The N-H proton of the carbazole often appears as a broad singlet. The twelve methyl protons of the pinacol group will give a sharp singlet in the upfield region (around δ 1.3 ppm).
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¹³C NMR: The carbon NMR spectrum will show signals corresponding to the aromatic carbons of the carbazole core and the carbons of the pinacol group. The carbon atom directly attached to the boron atom will have a characteristic chemical shift.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. For 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole, the expected molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ would be observed at m/z 293 or 294, respectively.
Applications in Scientific Research
The unique combination of a carbazole core and a boronic ester functionality makes 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole a valuable intermediate in several areas of scientific research.
Organic Electronics
A primary application of this compound is in the synthesis of materials for organic electronics.[2] The carbazole unit provides desirable electronic and photophysical properties, while the boronic ester allows for the facile introduction of other functional groups through Suzuki-Miyaura coupling. This enables the construction of complex conjugated molecules with tailored properties for use in:
-
Organic Light-Emitting Diodes (OLEDs): As a building block for host materials, emitters, and charge-transporting layers.
-
Organic Photovoltaics (OPVs): In the synthesis of donor and acceptor materials for the active layer of solar cells.
-
Organic Field-Effect Transistors (OFETs): For the creation of novel organic semiconductors.
Drug Development and Medicinal Chemistry
The carbazole scaffold is a privileged structure in medicinal chemistry, with numerous carbazole-containing compounds exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. While specific drug development applications for 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole are not extensively documented in publicly available literature, its utility as a synthetic intermediate is clear. The boronic ester functionality allows for its use in the construction of diverse libraries of carbazole derivatives for biological screening. The development of novel carbazole-based compounds as potential therapeutic agents is an active area of research.
Fluorescent Probes
The inherent fluorescence of the carbazole core can be modulated by attaching different functional groups via the boronic ester handle. This makes 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole a useful starting material for the design and synthesis of fluorescent probes for various applications, including bioimaging and chemical sensing.[2]
Conclusion
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is a key synthetic intermediate with significant potential in materials science and medicinal chemistry. Its well-defined physical properties, coupled with a reliable synthetic route, make it an accessible and valuable tool for researchers. The ability to leverage the desirable properties of the carbazole core while having the synthetic flexibility of the boronic ester moiety ensures that this compound will continue to be a subject of interest in the development of advanced functional materials and novel therapeutic strategies. This guide has provided a comprehensive overview of its core characteristics to aid researchers in its effective application.
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